molecular formula C24H21N3O2S B304952 N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide

N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide

Cat. No. B304952
M. Wt: 415.5 g/mol
InChI Key: XUUPGNGVJXYWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide, also known as BTA-EG6, is a novel compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes, this compound can reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. It also induces cell cycle arrest and apoptosis in cancer cells. In animal studies, this compound has been shown to reduce the growth of tumors and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. It also has a unique chemical structure that may provide insights into the design of new therapeutics. However, the synthesis method is complex and requires expertise in organic chemistry. Additionally, the compound has not been extensively studied in vivo and its potential side effects are not well understood.

Future Directions

There are several future directions for research on N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of interest is the study of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to understand the potential side effects of this compound and its safety profile in vivo.

Synthesis Methods

N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide is synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 5-benzhydryl-1,3,4-thiadiazol-2-amine, which is then reacted with 3-methylphenoxyacetyl chloride to form this compound. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C24H21N3O2S/c1-17-9-8-14-20(15-17)29-16-21(28)25-24-27-26-23(30-24)22(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,22H,16H2,1H3,(H,25,27,28)

InChI Key

XUUPGNGVJXYWLF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NN=C(S2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NN=C(S2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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